Fumaryl diketopiperazine
Overview
Description
Fumaryl diketopiperazine is a cyclic dimer of two peptide-bonded amino acid molecules. It is primarily used as an excipient in drug delivery systems, particularly for pulmonary delivery. The compound is known for its ability to self-assemble into microparticles, which can encapsulate drugs and facilitate their delivery to the lungs .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fumaryl diketopiperazine is synthesized through a pH-induced crystallization process. The nanocrystals formed during this process self-assemble into spherical microparticles. This method is particularly useful for creating inhalable drug formulations .
Industrial Production Methods
In industrial settings, this compound is produced using spray drying techniques. This method involves dissolving the compound in an appropriate solvent and then rapidly drying it to form microparticles. The resulting particles are then used in various drug delivery systems .
Chemical Reactions Analysis
Types of Reactions
Fumaryl diketopiperazine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce diketopiperazine derivatives with additional oxygen atoms, while reduction reactions may yield simpler diketopiperazine compounds .
Scientific Research Applications
Fumaryl diketopiperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a model compound for studying peptide bond formation and stability.
Medicine: It is used in drug delivery systems, particularly for pulmonary delivery of insulin and other therapeutic proteins
Industry: It is employed in the formulation of inhalable drugs, enhancing their stability and bioavailability.
Mechanism of Action
Fumaryl diketopiperazine exerts its effects by rapidly dissolving in the lung lining fluid, permitting a rapid drug release and providing a fast onset of action. The compound is also rapidly cleared from the lung and excreted in urine, contributing to the safety profile of the drug delivery system .
Comparison with Similar Compounds
Similar Compounds
Diketopiperazine: A cyclic dimer of two peptide-bonded amino acid molecules, similar in structure to fumaryl diketopiperazine.
Technosphere®: A technology that uses this compound to create microparticles for drug delivery.
Uniqueness
This compound is unique in its ability to self-assemble into microparticles, making it particularly useful for pulmonary drug delivery. Its rapid dissolution and clearance from the lungs also set it apart from other similar compounds .
Properties
IUPAC Name |
(E)-4-[4-[(2S,5S)-5-[4-[[(E)-3-carboxyprop-2-enoyl]amino]butyl]-3,6-dioxopiperazin-2-yl]butylamino]-4-oxobut-2-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O8/c25-15(7-9-17(27)28)21-11-3-1-5-13-19(31)24-14(20(32)23-13)6-2-4-12-22-16(26)8-10-18(29)30/h7-10,13-14H,1-6,11-12H2,(H,21,25)(H,22,26)(H,23,32)(H,24,31)(H,27,28)(H,29,30)/b9-7+,10-8+/t13-,14-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNKIRVUCQNAQR-FETIZUMASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNC(=O)C=CC(=O)O)CC1C(=O)NC(C(=O)N1)CCCCNC(=O)C=CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H]1NC(=O)[C@@H](NC1=O)CCCCNC(=O)/C=C/C(=O)O)CCNC(=O)/C=C/C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90170185 | |
Record name | Fumaryl diketopiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90170185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176738-91-3 | |
Record name | Fumaryl diketopiperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176738913 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fumaryl diketopiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90170185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FUMARYL DIKETOPIPERAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XB09609XSL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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